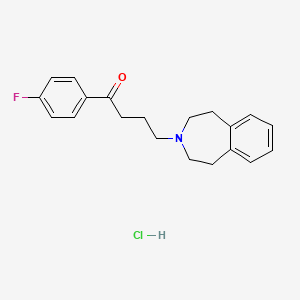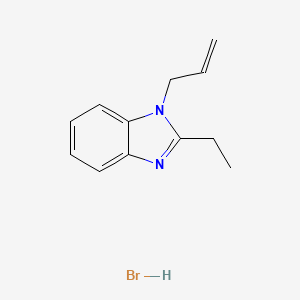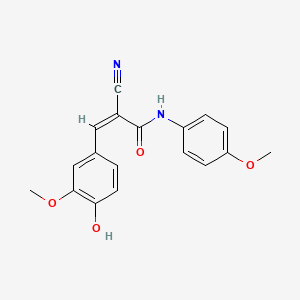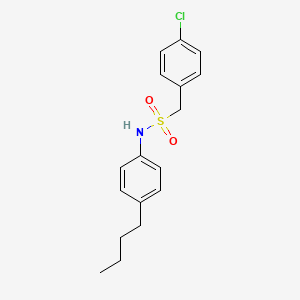![molecular formula C21H14Cl2N2O2S B5070506 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide, commonly known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. BCA is a small molecule that belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of BCA is not fully understood, but it is believed to act through multiple pathways. BCA has been shown to inhibit various enzymes such as topoisomerase II, carbonic anhydrase, and acetylcholinesterase, which are involved in cancer, Alzheimer's disease, and epilepsy, respectively. BCA has also been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-kB pathway, which are involved in cell proliferation, apoptosis, and inflammation. BCA has been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological diseases.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects in different diseases. In cancer research, BCA has been shown to induce DNA damage and inhibit DNA repair, which leads to apoptosis and cell cycle arrest. BCA has also been shown to inhibit the expression of various genes involved in cancer progression such as c-Myc, cyclin D1, and VEGF. In Alzheimer's disease research, BCA has been shown to reduce the levels of beta-amyloid and tau proteins, which are involved in the formation of neurofibrillary tangles. BCA has also been shown to reduce oxidative stress and neuroinflammation, which are involved in the pathogenesis of the disease. In Parkinson's disease research, BCA has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines, which are involved in the degeneration of dopaminergic neurons. BCA has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In epilepsy research, BCA has been shown to reduce the levels of glutamate, which is a neurotransmitter involved in the initiation and propagation of seizures.
実験室実験の利点と制限
BCA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. BCA has been shown to have low toxicity in animal models, which makes it a potential candidate for further development. BCA has also been shown to have good pharmacokinetic properties such as good oral bioavailability and long plasma half-life. However, there are also some limitations for lab experiments with BCA. BCA has poor solubility in water, which makes it difficult to administer in animal models. BCA also has poor stability in aqueous solutions, which makes it challenging to store and transport.
将来の方向性
There are several future directions for BCA research. In cancer research, BCA can be further developed as a potential anticancer drug by optimizing its pharmacokinetic and pharmacodynamic properties. BCA can also be combined with other anticancer drugs to enhance its efficacy. In Alzheimer's disease research, BCA can be further developed as a potential disease-modifying drug by conducting clinical trials in humans. BCA can also be combined with other drugs that target different pathways involved in the disease. In Parkinson's disease research, BCA can be further developed as a potential neuroprotective drug by conducting clinical trials in humans. BCA can also be combined with other drugs that target different pathways involved in the disease. In epilepsy research, BCA can be further developed as a potential antiepileptic drug by optimizing its pharmacokinetic and pharmacodynamic properties. BCA can also be combined with other antiepileptic drugs to enhance its efficacy.
合成法
The synthesis of BCA involves the reaction of 4-chloroaniline with 2-aminobenzothiazole in the presence of acetic anhydride and sulfuric acid to obtain 3-(1,3-benzothiazol-2-yl)-4-chloroaniline. This intermediate is then reacted with 4-chlorophenoxyacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain BCA. The overall yield of the synthesis is around 60-70%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
BCA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. In cancer research, BCA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BCA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to the tumor. In Alzheimer's disease research, BCA has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of the disease. BCA has also been shown to improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease research, BCA has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In epilepsy research, BCA has been shown to reduce the frequency and severity of seizures in animal models.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2S/c22-13-5-8-15(9-6-13)27-12-20(26)24-14-7-10-17(23)16(11-14)21-25-18-3-1-2-4-19(18)28-21/h1-11H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLQSWPNAZITEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-1-(2-phenylethyl)-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5070423.png)


![2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B5070449.png)
![8-[2-(4-fluorophenoxy)ethoxy]quinoline](/img/structure/B5070457.png)
![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5070463.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)

![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)

![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)
![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)
